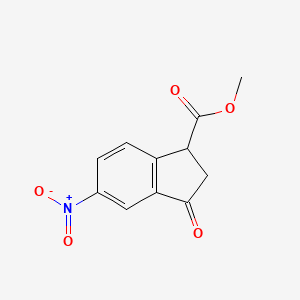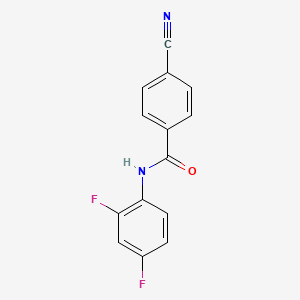
4-cyano-N-(2,4-difluorophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyano-N-(2,4-difluorophenyl)benzamide is a chemical compound with the molecular formula C14H8F2N2O and a molecular weight of 258.22 g/mol . This compound is part of the benzamide family and is characterized by the presence of cyano and difluorophenyl groups attached to the benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 4-cyano-N-(2,4-difluorophenyl)benzamide typically involves the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline . The reaction is carried out under standard synthetic conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Análisis De Reacciones Químicas
4-cyano-N-(2,4-difluorophenyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 4-amino-N-(2,4-difluorophenyl)benzamide.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-cyano-N-(2,4-difluorophenyl)benzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 4-cyano-N-(2,4-difluorophenyl)benzamide involves its interaction with specific molecular targets. The cyano and difluorophenyl groups play a crucial role in its binding affinity and specificity towards these targets. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
4-cyano-N-(2,4-difluorophenyl)benzamide can be compared with other similar compounds, such as:
4-cyano-N-(2-fluorophenyl)benzamide: This compound has a similar structure but with only one fluorine atom on the phenyl ring.
N-(2,4-difluorophenyl)-2-fluorobenzamide: An isomer with the fluorine atoms positioned differently on the benzamide core.
The uniqueness of this compound lies in its specific arrangement of the cyano and difluorophenyl groups, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
749910-71-2 |
|---|---|
Fórmula molecular |
C14H8F2N2O |
Peso molecular |
258.22 g/mol |
Nombre IUPAC |
4-cyano-N-(2,4-difluorophenyl)benzamide |
InChI |
InChI=1S/C14H8F2N2O/c15-11-5-6-13(12(16)7-11)18-14(19)10-3-1-9(8-17)2-4-10/h1-7H,(H,18,19) |
Clave InChI |
KGAOGSQKQOZOKQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#N)C(=O)NC2=C(C=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



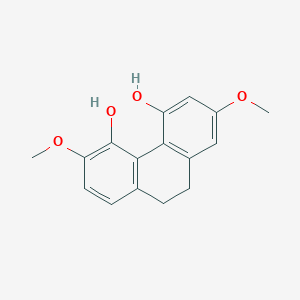


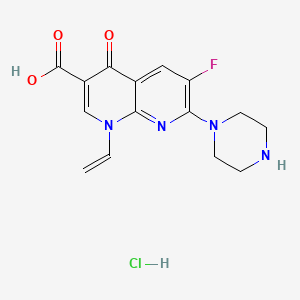
![{4-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B13407250.png)
![[4-(1,3-Thiazol-4-yl)phenyl]methanamine](/img/structure/B13407256.png)
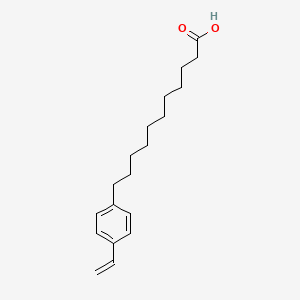

![[4-(4-Fluoro-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid](/img/structure/B13407271.png)



